molecular formula C10H12N4 B15241842 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B15241842
M. Wt: 188.23 g/mol
InChI Key: HWTKNQWVQAECEC-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 4-methylphenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction, also known as the “click” reaction, proceeds under mild conditions and provides high yields of the desired product. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs and treatments.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-[(4-Methylphenyl)methyl]-1H-1,2,4-triazol-3-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.

    1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-5-amine: This compound has a similar structure but differs in the position of the amine group on the triazole ring. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3

InChI Key

HWTKNQWVQAECEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)N

Origin of Product

United States

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